molecular formula C8H7BrClNO B13683241 (S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine

(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13683241
M. Wt: 248.50 g/mol
InChI Key: ARYZIMOKKNNSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a dihydrobenzofuran ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dihydrobenzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydrobenzofuran-3-amine
  • 4-Chloro-2,3-dihydrobenzofuran-3-amine
  • 5-Bromo-4-chloro-2,3-dihydrobenzofuran

Uniqueness

(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

5-bromo-4-chloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrClNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2

InChI Key

ARYZIMOKKNNSLX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.